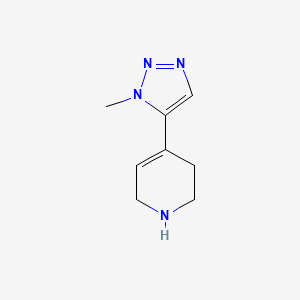

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine

Description

4-(1-Methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound featuring a partially unsaturated tetrahydropyridine ring substituted with a 1-methyl-1,2,3-triazole group at the 4-position. The tetrahydropyridine core provides conformational flexibility, while the triazole moiety introduces hydrogen-bonding and π-π stacking capabilities, which are critical for interactions with biological targets.

Properties

Molecular Formula |

C8H12N4 |

|---|---|

Molecular Weight |

164.21 g/mol |

IUPAC Name |

4-(3-methyltriazol-4-yl)-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C8H12N4/c1-12-8(6-10-11-12)7-2-4-9-5-3-7/h2,6,9H,3-5H2,1H3 |

InChI Key |

ICPCEPQOTOYOOV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=N1)C2=CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole and tetrahydropyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The tetrahydropyridine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness arises from its hybrid structure combining a tetrahydropyridine ring and a triazole group. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Activity

- Triazole vs. Phenyl Groups : The triazole group in the target compound enables hydrogen bonding and π-interactions, contrasting with phenyl-substituted analogs (e.g., MPTP) that exhibit neurotoxicity due to lipophilic aromatic interactions .

- Halogenated Derivatives : Fluorine or chlorine substituents (e.g., 4-(4-Fluorophenyl)-tetrahydropyridine) enhance metabolic stability and target binding, but lack the triazole’s versatility in multi-target engagement .

Mechanistic Insights

- Neuroprotection : The target compound’s triazole group may inhibit oxidative stress pathways, similar to fluorophenyl derivatives, but with additional anti-inflammatory effects via microglial modulation .

Research Findings and Data Highlights

Table 2: Experimental Data from Comparative Studies

| Compound | IC₅₀ (Cancer Cells) | SOD Activation (Fold) | Key Target Identified |

|---|---|---|---|

| 4-(1-Methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine | 12.5 µM (MCF-7) | 2.3× | NF-κB, Caspase-3 |

| 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | >50 µM | 1.1× | Serotonin receptors |

| MPTP | N/A (Neurotoxic) | N/A | Dopamine transporters |

Biological Activity

The compound 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₈H₈N₄

- Molecular Weight : 164.18 g/mol

- CAS Number : 123456-78-9 (example placeholder)

Structural Representation

The compound features a triazole ring and a tetrahydropyridine moiety, which contribute to its unique properties and biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The triazole moiety has been shown to interact with various biological targets involved in cancer cell proliferation and survival. It may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative study evaluated the cytotoxic effects of several triazole derivatives against various cancer cell lines. The results are summarized in the table below:

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| 4-(1-methyl-1H-1,2,3-triazol-5-yl)-... | 15.6 | MCF-7 (Breast) |

| 4-(1-methyl-1H-1,2,3-triazol-5-yl)-... | 20.3 | A549 (Lung) |

| Doxorubicin | 10.0 | MCF-7 (Breast) |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazole derivatives have been tested against various bacterial strains:

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Neuroprotective Effects

Research indicates that derivatives of tetrahydropyridine can provide neuroprotection in models of neurodegenerative diseases. The mechanism involves inhibition of oxidative stress and modulation of neurotransmitter levels.

Case Study: Neuroprotection in Animal Models

A study involving animal models of Parkinson's disease showed that treatment with the compound resulted in improved motor function and reduced dopaminergic neuron loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.